Cas no 82104-06-1 (2-Benzyl-5-bromoisoindoline-1,3-dione)

2-Benzyl-5-bromoisoindoline-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1H-Isoindole-1,3(2H)-dione, 5-bromo-2-(phenylmethyl)-
- 2-benzyl-5-bromoisoindole-1,3-dione
- 2-BENZYL-5-BROMOISOINDOLINE-1,3-DIONE
- DTXSID30367355
- 2-Benzyl-5-bromo-isoindole-1,3-dione
- SCHEMBL3870839
- AS-44683
- MFCD00432470
- AB3066
- SB65673
- Cambridge id 5161718
- Oprea1_033830
- AKOS000732741
- Oprea1_071178
- 82104-06-1
- AG-690/12763216
- STK247284
- 2-benzyl-5-bromo-1H-isoindole-1,3(2H)-dione
- 2-Benzyl-5-bromoisoindoline-1,3-dione
-
- MDL: MFCD00432470
- Inchi: InChI=1S/C15H10BrNO2/c16-11-6-7-12-13(8-11)15(19)17(14(12)18)9-10-4-2-1-3-5-10/h1-8H,9H2
- InChI Key: ONOGZPQVJLPGMR-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)Br)C2=O
Computed Properties
- Exact Mass: 314.98949g/mol
- Monoisotopic Mass: 314.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 378
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 37.4Ų
2-Benzyl-5-bromoisoindoline-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM264078-25g |
2-benzyl-5-bromoisoindoline-1,3-dione |
82104-06-1 | 95% | 25g |
$982 | 2021-08-18 | |
Ambeed | A108728-5g |
2-Benzyl-5-bromoisoindoline-1,3-dione |
82104-06-1 | 95+% | 5g |
$49.0 | 2025-02-24 | |
Chemenu | CM264078-1g |
2-benzyl-5-bromoisoindoline-1,3-dione |
82104-06-1 | 95% | 1g |
$*** | 2023-05-29 | |
Matrix Scientific | 131606-10g |
2-Benzyl-5-bromoisoindoline-1,3-dione, 97% |
82104-06-1 | 97% | 10g |
$2484.00 | 2023-09-09 | |
abcr | AB449239-25g |
2-Benzyl-5-bromoisoindoline-1,3-dione; . |
82104-06-1 | 25g |
€318.80 | 2025-02-19 | ||
Aaron | AR008KFP-25g |
1H-Isoindole-1,3(2H)-dione, 5-bromo-2-(phenylmethyl)- |
82104-06-1 | 95% | 25g |
$250.00 | 2025-02-13 | |
1PlusChem | 1P008K7D-5g |
1H-Isoindole-1,3(2H)-dione, 5-bromo-2-(phenylmethyl)- |
82104-06-1 | 98% | 5g |
$94.00 | 2025-02-24 | |
Chemenu | CM264078-5g |
2-benzyl-5-bromoisoindoline-1,3-dione |
82104-06-1 | 95% | 5g |
$59 | 2024-07-23 | |
eNovation Chemicals LLC | Y1266538-1g |
1H-Isoindole-1,3(2H)-dione, 5-bromo-2-(phenylmethyl)- |
82104-06-1 | 95% | 1g |
$70 | 2025-02-26 | |
eNovation Chemicals LLC | Y1266538-5g |
1H-Isoindole-1,3(2H)-dione, 5-bromo-2-(phenylmethyl)- |
82104-06-1 | 95% | 5g |
$115 | 2024-06-07 |
2-Benzyl-5-bromoisoindoline-1,3-dione Related Literature
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
Additional information on 2-Benzyl-5-bromoisoindoline-1,3-dione
Comprehensive Overview of 2-Benzyl-5-bromoisoindoline-1,3-dione (CAS No. 82104-06-1)
2-Benzyl-5-bromoisoindoline-1,3-dione (CAS No. 82104-06-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated derivative of isoindoline-1,3-dione is widely recognized for its unique structural properties and potential applications in drug discovery, agrochemicals, and advanced material synthesis. The presence of both a benzyl group and a bromine substituent in its molecular framework makes it a versatile intermediate for further chemical modifications.
In recent years, the demand for brominated heterocyclic compounds like 2-Benzyl-5-bromoisoindoline-1,3-dione has surged due to their role in developing novel therapeutic agents. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors targeting enzymes involved in inflammatory pathways. The compound’s electron-withdrawing bromine atom enhances its reactivity, making it valuable for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern medicinal chemistry.
From an industrial perspective, CAS No. 82104-06-1 is often discussed in the context of high-value fine chemicals. Its synthesis typically involves the bromination of 2-benzylisoindoline-1,3-dione, followed by purification steps to achieve high yields and purity. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to characterize this compound, ensuring its suitability for downstream applications. The growing emphasis on green chemistry has also spurred innovations in its production, with researchers exploring catalytic methods to minimize waste and improve efficiency.
The compound’s relevance extends to the field of organic electronics, where its conjugated system and bromine functionality enable its use in photoactive materials. For instance, derivatives of 2-Benzyl-5-bromoisoindoline-1,3-dione have been investigated as components in organic light-emitting diodes (OLEDs) and photovoltaic cells, aligning with the global push for sustainable energy solutions. This intersection of chemistry and materials science highlights its multidisciplinary importance.
Frequently asked questions about CAS No. 82104-06-1 include inquiries about its solubility profile (notably in polar aprotic solvents like DMSO and DMF), storage conditions (recommended under inert atmospheres to prevent degradation), and scalability of synthetic routes. These topics reflect the practical challenges faced by chemists and manufacturers working with this compound. Additionally, its toxicity data and handling precautions are often sought after to ensure compliance with laboratory safety standards.
In summary, 2-Benzyl-5-bromoisoindoline-1,3-dione (CAS No. 82104-06-1) represents a critical intermediate in both academic and industrial settings. Its adaptability in drug design, material science, and catalysis underscores its value, while ongoing research continues to uncover new applications. As the scientific community prioritizes sustainable synthesis and functional materials, this compound is poised to remain a focal point of innovation.
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